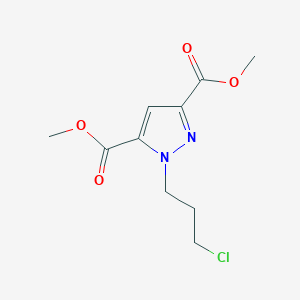
4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DMAPA-MPPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of amino acids and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Structure
Compounds with structural similarities to 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid have been synthesized and analyzed using various techniques to understand their molecular structure, vibrational wavenumbers, and electronic properties. For instance, the FT-IR spectrum, molecular structure, first-order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. These analyses help in understanding the charge transfer within the molecule, which could be beneficial for the development of novel materials with specific electronic properties (Rahul Raju et al., 2015).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid showcases a practical application in peptidomimetic chemistry. This compound was synthesized from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route, demonstrating its compatibility with solid-phase peptide synthesis. This allows for the application of Fmoc-morpholine-3-carboxylic acid in the synthesis of peptides and peptidomimetics, which could be crucial for developing therapeutic agents and studying protein-protein interactions (Filippo Sladojevich et al., 2007).
Structural and Thermal Analysis
Synthesis, characterization, and thermal analysis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provide comprehensive data on their crystal structure and thermal stability. This information is pivotal for applications requiring material stability under different environmental conditions, contributing to fields like material science and engineering (P. Nayak et al., 2014).
Propiedades
IUPAC Name |
4-(3,4-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-4-5-16(12-15(14)2)21-18(23)13-17(19(24)25)20-6-3-7-22-8-10-26-11-9-22/h4-5,12,17,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOHKOHYZZMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)



![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)




